Cas no 448959-84-0 (Benzene, 1-(1-hexynyl)-3-nitro-)

Benzene, 1-(1-hexynyl)-3-nitro-, is a specialized aromatic compound featuring a nitro group and a hexynyl substituent on the benzene ring. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly for applications requiring selective functionalization or cross-coupling reactions. The nitro group enhances electrophilic properties, while the hexynyl moiety offers opportunities for further derivatization via alkyne-based transformations. Its well-defined molecular architecture ensures consistency in synthetic pathways, making it a reliable intermediate for pharmaceuticals, agrochemicals, or advanced material research. The compound’s stability under controlled conditions further supports its utility in precision chemical applications.
Benzene, 1-(1-hexynyl)-3-nitro- structure
448959-84-0 structure
Product name:Benzene, 1-(1-hexynyl)-3-nitro-
CAS No:448959-84-0
MF:C12H13NO2
MW:203.237
MDL:MFCD27976482
CID:3989256
PubChem ID:69864151

Benzene, 1-(1-hexynyl)-3-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(1-hexynyl)-3-nitro-
    • 1-(hex-1-ynyl)-3-nitrobenzene
    • 1-(hex-1-yn-1-yl)-3-nitrobenzene
    • Benzene, 1-(1-hexyn-1-yl)-3-nitro-
    • F18147
    • 1-hex-1-ynyl-3-nitrobenzene
    • SCHEMBL6682672
    • 448959-84-0
    • MDL: MFCD27976482
    • Inchi: InChI=1S/C12H13NO2/c1-2-3-4-5-7-11-8-6-9-12(10-11)13(14)15/h6,8-10H,2-4H2,1H3
    • InChI Key: LOSWVWGYBGMGEG-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 203.094628657Da
  • Monoisotopic Mass: 203.094628657Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 45.8Ų

Benzene, 1-(1-hexynyl)-3-nitro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
AstaTech
F18147-1/G
1-(HEX-1-YN-1-YL)-3-NITROBENZENE
448959-84-0 95%
1g
$565 2023-09-19
eNovation Chemicals LLC
Y0999315-5g
1-(hex-1-yn-1-yl)-3-nitrobenzene
448959-84-0 95%
5g
$1050 2024-08-02
Enamine
EN300-9842067-1.0g
1-(hex-1-yn-1-yl)-3-nitrobenzene
448959-84-0 95%
1.0g
$690.0 2023-01-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1736214-1g
1-(Hex-1-yn-1-yl)-3-nitrobenzene
448959-84-0 98%
1g
¥4645.00 2024-05-13
Enamine
EN300-9842067-10.0g
1-(hex-1-yn-1-yl)-3-nitrobenzene
448959-84-0 95%
10.0g
$2275.0 2023-01-09
AstaTech
F18147-0.25/G
1-(HEX-1-YN-1-YL)-3-NITROBENZENE
448959-84-0 95%
0.25g
$226 2023-09-19
eNovation Chemicals LLC
Y0999315-5g
1-(hex-1-yn-1-yl)-3-nitrobenzene
448959-84-0 95%
5g
$1350 2025-02-21
Enamine
EN300-9842067-2.5g
1-(hex-1-yn-1-yl)-3-nitrobenzene
448959-84-0 95%
2.5g
$1430.0 2023-01-09
eNovation Chemicals LLC
Y0999315-5g
1-(hex-1-yn-1-yl)-3-nitrobenzene
448959-84-0 95%
5g
$1350 2025-02-21
Enamine
EN300-9842067-5.0g
1-(hex-1-yn-1-yl)-3-nitrobenzene
448959-84-0 95%
5.0g
$1810.0 2023-01-09

Additional information on Benzene, 1-(1-hexynyl)-3-nitro-

Benzene, 1-(1-hexynyl)-3-nitro- and Its Significance in Modern Chemical Research

Benzene, 1-(1-hexynyl)-3-nitro- (CAS No. 448959-84-0) is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its nitro and alkyne functional groups, serves as a versatile intermediate in the synthesis of various bioactive molecules. The unique structural features of Benzene, 1-(1-hexynyl)-3-nitro- make it a valuable candidate for exploring novel therapeutic applications and understanding molecular interactions at the biochemical level.

The nitro group in Benzene, 1-(1-hexynyl)-3-nitro- introduces a strong electron-withdrawing effect, which can influence the reactivity and electronic properties of the molecule. This feature is particularly useful in designing molecules with specific binding affinities to biological targets. Additionally, the hexynyl side chain provides a site for further functionalization, allowing chemists to tailor the compound for specific applications. The combination of these structural elements makes Benzene, 1-(1-hexynyl)-3-nitro- a promising building block in the development of new drugs and agrochemicals.

In recent years, there has been growing interest in utilizing Benzene, 1-(1-hexynyl)-3-nitro- as a precursor in the synthesis of advanced materials. For instance, researchers have explored its potential in creating conductive polymers and organic semiconductors. The alkyne functionality can be polymerized or coupled with other organic units to form materials with desirable electronic properties. These findings highlight the versatility of Benzene, 1-(1-hexynyl)-3-nitro- beyond its traditional role in pharmaceuticals.

The pharmaceutical industry has also leveraged Benzene, 1-(1-hexynyl)-3-nitro- to develop novel therapeutic agents. Its structural motif is found in several known bioactive compounds, suggesting that derivatives of this molecule may exhibit similar pharmacological effects. Studies have shown that nitroaromatic compounds can interact with various biological pathways, making them attractive candidates for drug discovery. The hexynyl group further expands the scope of possible interactions by enabling attachment to other pharmacophores or biomolecules.

One of the most exciting areas of research involving Benzene, 1-(1-hexynyl)-3-nitro- is its application in targeted drug delivery systems. The compound's ability to be modified at multiple sites allows for the creation of nanoparticles or micelles that can encapsulate therapeutic agents and release them at specific sites within the body. This approach has shown promise in improving drug efficacy while reducing side effects. The nitro group can also be used to label these delivery systems for imaging purposes, enabling real-time tracking of their distribution.

The synthesis of Benzene, 1-(1-hexynyl)-3-nitro- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired framework efficiently. These methods not only improve yield but also minimize byproduct formation, making the process more sustainable and scalable for industrial applications.

In conclusion, Benzene, 1-(1-hexynyl)-3-nitro- (CAS No. 448959-84-0) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced material creation. As research continues to uncover new ways to utilize this compound, its importance in modern chemical science is likely to grow even further.

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